molecular formula C8H9BrClNOS B1424979 N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide CAS No. 1183046-17-4

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide

Cat. No. B1424979
M. Wt: 282.59 g/mol
InChI Key: YRIFBTFJOFKIJM-UHFFFAOYSA-N
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Description

“N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide” is a chemical compound with the CAS Number: 1183046-17-4 . It has a molecular weight of 282.59 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . The reaction conditions were well-tolerated by a wide range of electron-donating and withdrawing functional groups .


Molecular Structure Analysis

The IUPAC name of the compound is N-[(4-bromo-2-thienyl)methyl]-2-chloro-N-methylacetamide . The InChI code is 1S/C8H9BrClNOS/c1-11(8(12)3-10)4-7-2-6(9)5-13-7/h2,5H,3-4H2,1H3 .


Physical And Chemical Properties Analysis

“N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide” is a powder that is stored at room temperature . It has a molecular weight of 282.59 .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide and others, continue to be of commercial and scientific interest due to their varied biological effects. These effects range qualitatively and quantitatively among different acetamide derivatives, reflecting the diversity in their biological interactions and potential applications in research and industry. The studies explore their toxicological profiles and environmental impact, underscoring the importance of understanding these chemicals' biological consequences (Kennedy, 2001).

Environmental Impact and Treatment Options

The environmental presence and impact of various chemicals, including chlorophenols and acetamides, have been scrutinized. Chlorophenols, for example, are notable for their persistence and potential toxic effects on aquatic organisms, highlighting the necessity for effective wastewater treatment strategies to mitigate their environmental footprint. These insights are crucial for developing methodologies to reclaim wastewater from industries, including those producing pesticide and related chemicals, ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).

Chemical Modifications and Applications

Research into the chemical modification of biopolymers, such as xylan, reveals the potential for creating new materials with specific properties through functional group alterations. This work illustrates the broader applicability of chemical modification techniques, including those involving acetamide derivatives, in generating novel materials for various applications. The focus on structure-property relationships aids in the development of biopolymer derivatives for industrial and medical uses, including drug delivery systems (Petzold-Welcke et al., 2014).

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNOS/c1-11(8(12)3-10)4-7-2-6(9)5-13-7/h2,5H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFBTFJOFKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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